molecular formula C15H20N2O2 B2679278 propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate CAS No. 938025-69-5

propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate

Cat. No.: B2679278
CAS No.: 938025-69-5
M. Wt: 260.337
InChI Key: JZWOYYWFSAQIER-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound is characterized by the presence of a benzimidazole ring substituted with a methyl group and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

propan-2-yl 4-(6-methyl-1H-benzimidazol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)19-15(18)6-4-5-14-16-12-8-7-11(3)9-13(12)17-14/h7-10H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWOYYWFSAQIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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